2-bromo-N-(3,4-dimethylphenyl)butanamide
Description
2-Bromo-N-(3,4-dimethylphenyl)butanamide is a brominated amide derivative featuring a butanamide backbone substituted with a bromine atom at the C2 position and an aromatic 3,4-dimethylphenyl group as the N-substituent. Its structure combines lipophilic aromatic substituents with a polar amide group, influencing its physicochemical properties and reactivity .
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUKGLYVAKURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)butanamide typically involves the bromination of N-(3,4-dimethylphenyl)butanamide. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve N-(3,4-dimethylphenyl)butanamide in dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4-dimethylphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate (KMnO4), water, and room temperature.
Major Products Formed
Substitution: Formation of N-(3,4-dimethylphenyl)butanamide derivatives.
Reduction: Formation of N-(3,4-dimethylphenyl)butanamine.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Scientific Research Applications
2-Bromo-N-(3,4-dimethylphenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butanamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Bromo-N-(2,6-dimethylphenyl)propanamide
- Structure : Propanamide backbone (C3 chain) with 2,6-dimethylphenyl substituent.
- Key Differences : Shorter carbon chain (C3 vs. C4) and substituents at the 2,6 positions on the aromatic ring.
- Implications: The 2,6-dimethyl configuration may hinder steric interactions in binding pockets compared to the 3,4-dimethyl isomer.
2-Bromo-N-(3-methylphenyl)butanamide
- Structure : Lacks the 4-methyl group on the aromatic ring.
- Key Differences : Reduced lipophilicity due to fewer methyl groups.
- Implications : The absence of the 4-methyl group could decrease membrane permeability or alter intermolecular interactions in crystallization processes .
2-Bromo-3-methyl-N-(2,3,4-trifluorophenyl)butanamide
- Structure : Fluorinated aromatic ring (2,3,4-trifluoro) and a methyl group at the C3 position of the butanamide chain.
- The C3 methyl group introduces conformational rigidity.
- Implications: Enhanced metabolic stability and binding affinity in hydrophobic environments compared to non-fluorinated analogs .
Backbone Modifications
2-Bromo-N-(3-methoxybenzyl)butanamide
- Structure : Methoxybenzyl group instead of dimethylphenyl.
- Key Differences : Methoxy group (-OCH₃) provides electron-donating effects, altering electronic properties.
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
- Structure : Acetamide backbone (C2 chain) with nitro and phenylcarbonyl substituents.
- Key Differences : Shorter chain length and nitro group enhance electrophilicity.
- Implications : Likely higher reactivity in nucleophilic substitution reactions compared to butanamide derivatives .
Biological Activity
2-Bromo-N-(3,4-dimethylphenyl)butanamide is a brominated amide compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a dimethylphenyl substituent, contributes to its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A bromine atom at the second carbon of the butanamide chain.
- A 3,4-dimethylphenyl group , which enhances its interaction with biological targets.
The bromine atom in this compound plays a crucial role in its binding affinity to various molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzymatic activity or inhibition of specific pathways, making it a candidate for drug development.
Potential Therapeutic Applications
Research indicates that derivatives of butanamide exhibit various biological activities:
- Antibacterial : Compounds in this class have shown effectiveness against bacterial strains.
- Antifungal : The structural characteristics allow for potential antifungal properties.
- Anti-inflammatory : Some studies suggest that these compounds can modulate inflammatory responses .
Enzyme Inhibition Studies
Studies have focused on the enzyme inhibition capabilities of this compound. The presence of the bromine atom enhances its binding affinity to target enzymes. For instance, it has been investigated for its effects on proteolytic enzymes, where it demonstrated significant inhibition at certain concentrations .
Case Studies
- Proteomics Research : In a study involving proteomics, this compound was used to explore protein interactions. The compound's unique structure facilitated specific binding to target proteins, aiding in the understanding of protein functions and interactions .
- Therapeutic Development : A patent application highlighted the compound's potential as an anti-parasitic agent against Plasmodium falciparum, suggesting that it could inhibit nucleoside transporters critical for parasite survival . This positions this compound as a promising candidate for further drug development.
Data Table: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
